2-(1H-Imidazol-1-yl)acetimidamide hydrochloride
Overview
Description
2-(1H-Imidazol-1-yl)acetimidamide hydrochloride is a chemical compound with the molecular formula C5H9ClN4 It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds, in general, are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their good solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The physicochemical properties of imidazole compounds, such as their solubility and stability, can be influenced by environmental conditions such as ph and temperature .
Biochemical Analysis
Biochemical Properties
2-(1H-Imidazol-1-yl)acetimidamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonds and van der Waals forces, which stabilize the compound within the enzyme’s active site . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as its presence in specific subcellular regions may enhance its interactions with target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)acetimidamide hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)acetimidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds .
Scientific Research Applications
2-(1H-Imidazol-1-yl)acetimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, imidazole, shares the core structure but lacks the acetimidamide group.
2-(1H-Imidazol-1-yl)ethanamine: Similar in structure but with an ethanamine group instead of acetimidamide.
2-(1H-Imidazol-1-yl)acetic acid: Contains an acetic acid group instead of acetimidamide
Uniqueness
2-(1H-Imidazol-1-yl)acetimidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-imidazol-1-ylethanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c6-5(7)3-9-2-1-8-4-9;/h1-2,4H,3H2,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFKFZBVQNSREC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956381-56-8 | |
Record name | 1H-Imidazole-1-ethanimidamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956381-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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